molecular formula C13H17NOS B7473334 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one

Cat. No. B7473334
M. Wt: 235.35 g/mol
InChI Key: JRVDTGPBQJWPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one, also known as Diltiazem, is a benzothiazepine derivative that is widely used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a calcium channel blocker that inhibits the influx of calcium ions into the smooth muscle cells and cardiac cells, leading to vasodilation and decreased heart rate.

Mechanism of Action

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one acts by inhibiting the influx of calcium ions into the smooth muscle cells and cardiac cells. It binds to the L-type calcium channels in the cell membrane and blocks the entry of calcium ions, which are necessary for muscle contraction. This leads to vasodilation of the arterial smooth muscle and decreased heart rate, resulting in a reduction in blood pressure and myocardial oxygen demand.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has several biochemical and physiological effects on the cardiovascular system. It reduces peripheral vascular resistance, increases coronary blood flow, and decreases myocardial oxygen demand. It also prolongs the refractory period of the cardiac cells, which prevents the occurrence of reentrant arrhythmias. 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has minimal negative inotropic effects, which means that it does not impair the contractility of the heart muscle.

Advantages and Limitations for Lab Experiments

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one is a widely used calcium channel blocker in laboratory experiments due to its effectiveness in inhibiting calcium influx into cells. It has a relatively long half-life and is metabolized by the liver, making it suitable for chronic administration. However, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has some limitations in laboratory experiments, such as its low solubility in water and its potential to interfere with other calcium-dependent processes in cells.

Future Directions

There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one. One area of interest is the development of new formulations and delivery methods that can improve its pharmacokinetic properties and reduce its side effects. Another direction is the investigation of the potential of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one in the treatment of other diseases, such as Alzheimer's disease and cancer, which are associated with calcium dysregulation. Furthermore, the elucidation of the molecular mechanisms underlying the effects of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one on calcium channels and other cellular processes can provide insights into the development of new calcium channel blockers with improved specificity and efficacy.
Conclusion:
In conclusion, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one is a calcium channel blocker that has been widely used in the treatment of cardiovascular diseases. Its mechanism of action involves the inhibition of calcium influx into cells, leading to vasodilation and decreased heart rate. 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has several biochemical and physiological effects on the cardiovascular system, and it has been extensively studied for its therapeutic potential. Despite its limitations, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one remains a valuable tool in laboratory experiments, and there are several future directions for its research.

Synthesis Methods

The synthesis of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one involves the reaction of 2,3-dichlorobenzonitrile with 2-aminothiophenol in the presence of potassium carbonate and dimethylformamide to yield 3,4-dihydro-2H-1,5-benzothiazepin-5-amine. This intermediate is then acylated with 2-methylpropionyl chloride in the presence of triethylamine and dichloromethane to obtain 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has been extensively studied for its therapeutic potential in various cardiovascular diseases. It has been shown to reduce blood pressure, decrease myocardial oxygen demand, and improve exercise tolerance in patients with hypertension and angina pectoris. It is also effective in the treatment of supraventricular tachycardia and atrial fibrillation. In addition, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has been investigated for its role in the prevention of restenosis after angioplasty and stent implantation.

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10(2)13(15)14-8-5-9-16-12-7-4-3-6-11(12)14/h3-4,6-7,10H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVDTGPBQJWPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one

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